Dimethyl methylphosphonate
Overview
Description
Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It is a colorless liquid primarily used as a flame retardant . This compound is also known for its applications in various industrial processes and scientific research.
Scientific Research Applications
Dimethyl methylphosphonate has a wide range of applications in scientific research:
Medicine: Research involving its derivatives has potential implications in developing treatments for nerve agent poisoning.
Industry: It is used as a flame retardant, preignition additive for gasoline, anti-foaming agent, plasticizer, stabilizer, textile conditioner, antistatic agent, and an additive for solvents and low-temperature hydraulic fluids
Mechanism of Action
Target of Action
Dimethyl methylphosphonate (DMMP) is an organophosphorus compound primarily used as a flame retardant . It is also known to be a precursor in the production of chemical weapons, specifically sarin and soman nerve agents . The primary targets of DMMP are therefore materials that require flame retardation and specific biochemical pathways involved in the production of these nerve agents.
Mode of Action
DMMP acts as a flame retardant by forming a charred layer on the surface of the material it is applied to . This charred layer slows down the heat and mass transfer between the gas and the material, effectively reducing the material’s flammability . In the production of nerve agents, DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride, a key intermediate in the synthesis of sarin and soman .
Biochemical Pathways
The biochemical pathways affected by DMMP are primarily those involved in the synthesis of nerve agents. DMMP can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction . The resulting DMMP can then react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents .
Pharmacokinetics
It is known that dmmp is a colorless liquid that slowly hydrolyses in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by its physical state and its stability in aqueous environments.
Result of Action
The primary result of DMMP’s action as a flame retardant is the formation of a charred layer on the surface of the material it is applied to . This layer acts as a barrier, slowing down the heat and mass transfer between the gas and the material and thereby reducing the material’s flammability . In the context of nerve agent production, the result of DMMP’s action is the formation of methylphosphonic acid dichloride, a key intermediate in the synthesis of sarin and soman .
Action Environment
The action of DMMP can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the temperature and the nature of the material it is applied to . In the context of nerve agent production, the reaction conditions (e.g., temperature, presence of a catalyst) can significantly influence the efficiency of DMMP’s conversion to methylphosphonic acid dichloride .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dimethyl methylphosphonate can participate in biochemical reactions, particularly in the conversion of esters to ketophosphonates .
Cellular Effects
It has been shown to have a significant impact on combustion processes, which may indirectly influence cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with thionyl chloride to produce methylphosphonic acid dichloride . This reaction is used in the production of sarin and soman nerve agents .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a strong promoting effect on the ignition delay time of methane
Dosage Effects in Animal Models
It has been found that the median lethal dose (LD50) for oral intake in rats is 8,210 mg/kg .
Metabolic Pathways
Preparation Methods
Dimethyl methylphosphonate can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane such as iodomethane . This reaction typically requires an inert atmosphere and a catalyst to proceed efficiently. Industrial production methods often involve the use of benzene sulfonic acid as a catalyst, which helps achieve high yields and purity .
Chemical Reactions Analysis
Dimethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonic acid.
Substitution: It reacts with thionyl chloride to produce methylphosphonic acid dichloride, which is a precursor for nerve agents like sarin and soman.
Hydrolysis: In the presence of water, it slowly hydrolyzes to form methylphosphonic acid and methanol.
Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing agents for oxidation reactions. The major products formed from these reactions are methylphosphonic acid and its derivatives.
Comparison with Similar Compounds
Dimethyl methylphosphonate can be compared with other organophosphorus compounds such as:
Diethyl methylphosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Methylphosphonic acid: The hydrolysis product of this compound.
Trimethyl phosphate: Another organophosphorus compound used in different industrial applications.
This compound is unique due to its versatility in both industrial and research applications, particularly its role as a flame retardant and a simulant for chemical warfare agents .
Properties
IUPAC Name |
[methoxy(methyl)phosphoryl]oxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-5-7(3,4)6-2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWDASPFIQPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
Record name | DIMETHYL METHYLPHOSPHONATE | |
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DSSTOX Substance ID |
DTXSID0020494 | |
Record name | Dimethyl methylphosphonate | |
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Molecular Weight |
124.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl methylphosphonate is a clear colorless liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless liquid; [Merck Index] Pleasant odor; [CAMEO] | |
Record name | DIMETHYL METHYLPHOSPHONATE | |
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Record name | Phosphonic acid, P-methyl-, dimethyl ester | |
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Boiling Point |
358 °F at 760 mmHg (NTP, 1992), 181 °C; 79.5 °C at 20 mm Hg | |
Record name | DIMETHYL METHYLPHOSPHONATE | |
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Record name | DIMETHYL METHYLPHOSPHONATE | |
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Flash Point |
110 °F (NTP, 1992) | |
Record name | DIMETHYL METHYLPHOSPHONATE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol, ether, benzene, acetone, carbon tetrachloride; insoluble in heavy mineral oil, Soluble in ethanol, ether, Miscible in water | |
Record name | DIMETHYL METHYLPHOSPHONATE | |
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Density |
1.1596 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1507 g/cu m at 20 °C | |
Record name | DIMETHYL METHYLPHOSPHONATE | |
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Vapor Pressure |
1.2 mmHg at 77 °F (NTP, 1992), 1.2 [mmHg], 0.962 mm Hg at 25 °C | |
Record name | DIMETHYL METHYLPHOSPHONATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
756-79-6 | |
Record name | DIMETHYL METHYLPHOSPHONATE | |
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Record name | DIMETHYL METHYLPHOSPHONATE | |
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Melting Point |
<50 °C | |
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